Sulfo-Cyanine5 azide

Description

Properties

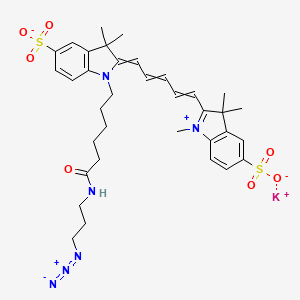

Molecular Formula |

C35H43KN6O7S2 |

|---|---|

Molecular Weight |

763.0 g/mol |

IUPAC Name |

potassium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |

InChI |

InChI=1S/C35H44N6O7S2.K/c1-34(2)27-23-25(49(43,44)45)16-18-29(27)40(5)31(34)13-8-6-9-14-32-35(3,4)28-24-26(50(46,47)48)17-19-30(28)41(32)22-11-7-10-15-33(42)37-20-12-21-38-39-36;/h6,8-9,13-14,16-19,23-24H,7,10-12,15,20-22H2,1-5H3,(H2-,37,42,43,44,45,46,47,48);/q;+1/p-1 |

InChI Key |

OUOBEWSMOOZRDW-UHFFFAOYSA-M |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diSulfo-Cy3 azide involves the incorporation of sulfonated Cy3 into the azide group. The preparation of PEG azide derivative, for instance, involves the reaction of MeO-PEG(2000)-OH with chlorosulfonyl isocyanate in dichloromethane at room temperature . This method can be adapted for the synthesis of diSulfo-Cy3 azide by using appropriate starting materials and reaction conditions.

Industrial Production Methods

Industrial production of diSulfo-Cy3 azide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

diSulfo-Cy3 azide undergoes various types of chemical reactions, including:

Click Chemistry: The azide group in diSulfo-Cy3 azide enables it to participate in Click Chemistry reactions, forming stable triazole linkages with alkynes.

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of diSulfo-Cy3 azide include alkynes, copper catalysts, and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the dye .

Major Products

The major products formed from the reactions of diSulfo-Cy3 azide include triazole-linked conjugates and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

diSulfo-Cy3 azide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diSulfo-Cy3 azide involves its ability to form stable triazole linkages through Click Chemistry. The azide group reacts with alkynes in the presence of a copper catalyst to form triazole rings, which are highly stable and fluorescent. This property makes diSulfo-Cy3 azide an ideal reagent for labeling and detecting various molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Sulfo-Cyanine5 azide is compared to analogous compounds based on reactivity, solubility, and spectral properties:

Key Advantages Over Competitors

Water Solubility: Unlike non-sulfonated Cyanine5 azide, the sulfonic acid groups enable direct use in aqueous systems, reducing cytotoxicity and simplifying protocols .

Near-Infrared Emission : Longer wavelengths (649/672 nm) minimize background fluorescence in biological samples, enhancing sensitivity in deep-tissue imaging compared to Cyanine3-based dyes .

Click Chemistry Efficiency : The azide group reacts selectively with alkynes (e.g., EdU) under mild conditions, outperforming traditional maleimide-thiol conjugations in specificity .

Stability : Retains fluorescence integrity across pH 4–10, unlike pH-sensitive dyes like fluorescein derivatives .

Limitations

- Cost: Higher production costs compared to non-sulfonated analogs due to sulfonation steps .

- Reactivity : Azide-alkyne reactions require copper catalysts, which can be toxic in live-cell studies; alternatives like DBCO-conjugated dyes avoid this but are bulkier .

Biological Activity

Sulfo-Cyanine5 azide is a sulfonated, hydrophilic fluorescent dye that has gained significant attention in biological research due to its unique properties and applications in labeling biomolecules. This compound is particularly notable for its compatibility with Click chemistry, allowing for efficient conjugation to various biomolecules without the need for organic solvents. Its application spans across imaging, diagnostics, and therapeutic contexts, making it a versatile tool in molecular biology.

- Molecular Formula : C₃₅H₄₃N₆NaO₇S₂

- Molecular Weight : 746.87 g/mol

- Solubility : Highly soluble in water due to sulfonate groups, which also reduce fluorescence quenching from dye-dye interactions.

Biological Activity

This compound exhibits several biological activities that make it suitable for various applications:

- Fluorescent Labeling : It is primarily used for labeling proteins and nucleic acids in aqueous conditions, which is crucial for maintaining the integrity of sensitive biomolecules. The dye's high water solubility facilitates its use in live-cell imaging and other biological assays .

- Cell Imaging : In studies involving U2OS cells, this compound was successfully utilized to label and image cells expressing specific RNA markers, demonstrating its efficacy in tracking biomolecular interactions within living cells .

- Theranostic Applications : A study synthesized a bimodal theranostic agent combining Sulfo-Cyanine5 with the chemotherapeutic docetaxel. This conjugate was evaluated for its selectivity towards prostate cancer cell lines based on their PSMA expression levels. Results indicated that the conjugate showed significant fluorescence in PSMA-positive LNCaP cells while exhibiting minimal interaction with PSMA-negative PC-3 cells, highlighting its potential as a targeted imaging agent in cancer therapy .

Case Study 1: Targeted Imaging in Cancer Cells

In a recent investigation, researchers synthesized a conjugate of Sulfo-Cyanine5 and docetaxel to assess its biological activity against prostate cancer cells. The study focused on three cell lines with varying PSMA expression:

- LNCaP (PSMA++) : Showed intense fluorescence indicating effective uptake of the conjugate.

- 22Rv1 (PSMA+) : Displayed moderate fluorescence with some cells showing point-concentrated staining.

- PC-3 (PSMA-) : No fluorescence was detected, confirming the specificity of the conjugate for PSMA-expressing cells.

This study underscores the potential of this compound in developing targeted therapies that leverage specific biomarkers in cancer treatment .

Case Study 2: RNA Imaging

Another study demonstrated the use of this compound for imaging RNA within mammalian cells. The dye was incubated with U2OS cells expressing tRNAIle2-5S fusion RNA, resulting in successful labeling and visualization of RNA molecules. This highlights the dye's utility in studying RNA dynamics and localization within cellular contexts .

Comparative Analysis of Fluorescent Dyes

| Property | This compound | Indocyanine Green (ICG) |

|---|---|---|

| Excitation Wavelength (nm) | 640 | 785 |

| Emission Wavelength (nm) | 656 | 830 |

| Quantum Yield (%) | 28 | 0.3 |

| Tissue Penetration (mm) | 9 | 6 |

| Solubility | High | Moderate |

This table illustrates that this compound offers superior quantum yield and tissue penetration compared to ICG, making it a more effective option for certain imaging applications .

Q & A

Basic Research Questions

Q. How can researchers design experiments using Sulfo-Cyanine5 azide for live-cell imaging while minimizing non-specific binding?

- Methodological Answer : Incorporate blocking agents (e.g., BSA or inert proteins) during sample preparation to reduce non-specific interactions. Use the PICO framework to structure the experiment:

- Population : Target biomolecule (e.g., cell-surface protein).

- Intervention : Conjugation of this compound via click chemistry.

- Comparison : Control groups without azide-reactive substrates.

- Outcome : Quantify fluorescence specificity using flow cytometry or confocal microscopy .

Q. What strategies mitigate spectral overlap when using this compound in multi-channel fluorescence imaging?

- Methodological Answer : Employ spectral unmixing algorithms (e.g., linear unmixing in ImageJ) to distinguish emission spectra. Validate with control experiments using single dyes to establish baseline signals. Reference emission/excitation profiles in Table 1 (see below) .

Q. How should researchers validate the efficiency of this compound conjugation to biomolecules?

- Methodological Answer : Use mass spectrometry or UV-Vis spectroscopy to confirm dye-to-protein ratios. Include negative controls (e.g., unconjugated samples) to rule out autofluorescence. Report quantitative data in supplementary materials per journal guidelines .

Q. What are the critical factors influencing this compound stability in physiological buffers?

- Methodological Answer : Test pH sensitivity (pH 6.5–8.5) and temperature stability (4°C vs. 25°C) using absorbance spectra. Include degradation kinetics in Table 2 (see below) and reference stability protocols from prior studies .

Advanced Research Questions

Q. How can this compound be optimized for single-molecule tracking in dynamic cellular processes?

- Methodological Answer : Integrate pulse-chase experiments with time-lapse microscopy. Use kinetic modeling (e.g., Hidden Markov Models) to analyze trajectory data. Validate with orthogonal techniques like FRAP (Fluorescence Recovery After Photobleaching) .

Q. What methodologies address contradictory data in this compound-based quantification of protein aggregation?

- Methodological Answer : Apply FINER criteria to evaluate experimental feasibility and relevance:

- Feasible : Compare aggregation assays (e.g., Thioflavin T vs. This compound).

- Novel : Use super-resolution microscopy to resolve sub-diffraction aggregates.

- Ethical : Adhere to biosafety protocols for amyloidogenic samples.

- Relevant : Cross-validate with biochemical assays (e.g., SDS-PAGE) .

Q. How does this compound perform in multiplexed imaging with emerging near-infrared probes?

- Methodological Answer : Conduct pairwise compatibility tests with IRDye 800CW or Cy7. Use scoping study frameworks to synthesize existing data on dye interactions. Publish raw spectral data in open-access repositories for community validation .

Q. What computational tools enhance the analysis of this compound’s photobleaching kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.